molecular formula C10H9F4NO2 B7976252 (2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid

(2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B7976252
M. Wt: 251.18 g/mol
InChI Key: FIUXEUFFBMGUPL-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with a trifluoromethyl group and a fluorine atom attached to a phenyl ring, which is connected to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde and a suitable amino acid precursor.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amino acid precursor to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Final Product Formation: The amine is subjected to further reactions, such as protection and deprotection steps, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amines.

Scientific Research Applications

(2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
  • (2S)-2-Amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoic acid
  • (2S)-2-Amino-3-[3-iodo-5-(trifluoromethyl)phenyl]propanoic acid

Uniqueness

The uniqueness of (2S)-2-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its halogenated analogs. This makes it particularly valuable in applications requiring high precision and specificity.

Properties

IUPAC Name

(2S)-2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXEUFFBMGUPL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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